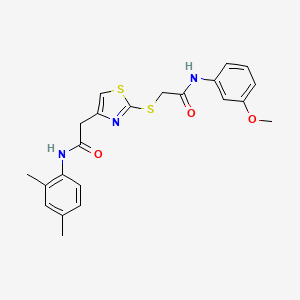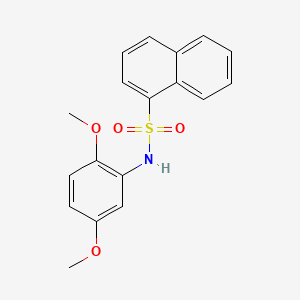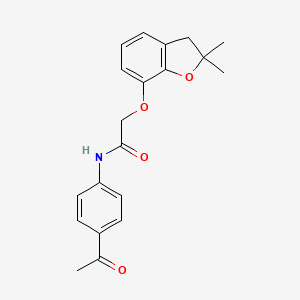
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a functionalized amino acid derivative that is likely to possess biological activity due to its structural features. The presence of a tetrahydroquinoline core, a benzyl group, and a methoxyphenoxy moiety suggests that it could be an intermediate in the synthesis of more complex molecules, potentially with anticonvulsant properties, as indicated by the structural similarities to compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzyloxyphenylacetate with substituted benzyl amines to afford N-substituted benzyl acetamides, which are key intermediates for the synthesis of tetrahydroisoquinolines . A similar approach could be employed for the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, with the appropriate choice of starting materials and reaction conditions to introduce the methoxyphenoxy group.
Molecular Structure Analysis
The molecular structure of related compounds shows that the acetamido moiety can adopt different conformations, with varying interplanar angles between amide groups, which can influence the overall shape and potential biological activity of the molecule . The molecular features responsible for anticonvulsant activities in similar compounds have been identified, which include specific oxygen atoms and a phenyl group . These insights could be applied to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include debenzylation steps and cyclization reactions . The cyclization step is particularly crucial in forming the quinoline core, which is a common feature in the target compound and the compounds described in the papers. The synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, for example, involves a basic cyclization of an amino benzoate derivative , which could be analogous to the synthesis of the tetrahydroquinoline core in the target compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that the target compound may also exhibit similar interactions, which can affect its solubility, stability, and crystallinity . The functional groups present in the compound, such as the amide and ether groups, will also influence its reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
The research into structural aspects and properties of related compounds, such as those containing isoquinoline derivatives, highlights their ability to form crystalline salts and inclusion compounds with certain acids and hosts. These structural investigations have revealed interesting properties like fluorescence emission variations upon protonation or interaction with specific substances, indicating potential for application in material science or as fluorescent markers in biological systems (Karmakar, Sarma, & Baruah, 2007).
Synthetic Routes
Synthetic routes for structurally similar compounds emphasize the development of efficient, practical methods for producing these molecules. For instance, a novel synthesis approach for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was described, showcasing the advancements in synthetic strategies aimed at improving yield, purity, and overall efficiency, which is critical for pharmaceutical applications (Wenpeng et al., 2014).
Biological Activity and Applications
The exploration of the biological activity of similar compounds has been a significant area of research. For example, studies on the microbial transformation of hydroxamic acids into benzoxazolinones and their derivatives, including acetamides, have provided insights into their potential allelopathic properties, which could be leveraged for developing new agrochemicals (Fomsgaard, Mortensen, & Carlsen, 2004).
Pharmacological Applications
Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their toxicity and in vivo imaging potential in biological models such as zebrafish embryos. These studies provide a foundation for the development of new diagnostic or therapeutic agents based on tetrahydroquinoline structures (Bonilla, Puerto Galvis, Méndez, & Kouznetsov, 2016).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-9-11-22(12-10-21)31-17-24(28)26-20-8-13-23-19(15-20)7-14-25(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15H,7,14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJINEWEALKBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)


![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)



![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)
![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)
![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)

